molecular formula C11H15NO3 B13176845 5-(3-Ethylmorpholin-4-yl)furan-2-carbaldehyde

5-(3-Ethylmorpholin-4-yl)furan-2-carbaldehyde

Cat. No.: B13176845
M. Wt: 209.24 g/mol
InChI Key: AGJBIOXHRSRRCT-UHFFFAOYSA-N
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Description

5-(3-Ethylmorpholin-4-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of a furan ring substituted with a morpholine derivative, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 5-(3-Ethylmorpholin-4-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 3-ethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

5-(3-Ethylmorpholin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5-(3-Ethylmorpholin-4-yl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Ethylmorpholin-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The furan ring and morpholine moiety may also contribute to its overall activity by interacting with different receptors and enzymes.

Comparison with Similar Compounds

5-(3-Ethylmorpholin-4-yl)furan-2-carbaldehyde can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(3-ethylmorpholin-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-2-9-8-14-6-5-12(9)11-4-3-10(7-13)15-11/h3-4,7,9H,2,5-6,8H2,1H3

InChI Key

AGJBIOXHRSRRCT-UHFFFAOYSA-N

Canonical SMILES

CCC1COCCN1C2=CC=C(O2)C=O

Origin of Product

United States

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